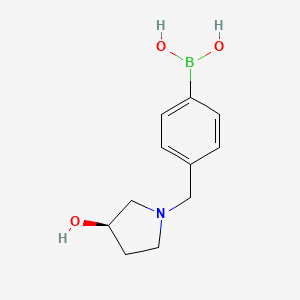
(R)-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid
説明
“®-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid” is a type of boronic acid. Boronic acids are organic compounds that are related to boric acid. In boronic acids, one of the three hydroxyl groups in boric acid is replaced by an alkyl or aryl group . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are used extensively in organic chemistry as chemical building blocks and intermediates .
Synthesis Analysis
Boronic acids are derived synthetically from primary sources of boron such as boric acid . The first preparation and isolation of a boronic acid was reported by Frankland in 1860 . By treating diethylzinc with triethylborate, the highly air-sensitive triethylborane was obtained, and its slow oxidation in ambient air eventually provided ethylboronic acid .Molecular Structure Analysis
Structurally, boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . With only six valence electrons and a consequent deficiency of two electrons, the sp2-hybridized boron atom possesses a vacant p orbital .Chemical Reactions Analysis
Boronic acids act as Lewis acids . Their unique feature is that they are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are used extensively in organic chemistry as chemical building blocks and intermediates . They are capable of both electrophilic and nucleophilic modes of activation in various organic reactions .Physical And Chemical Properties Analysis
Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . They are stable to atmospheric oxidation . The pKa of a boronic acid is 9, but they can form tetrahedral boronate complexes with pKa 7 .科学的研究の応用
(R)-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid is used in a variety of scientific research applications. It is used as a substrate for various biochemical and physiological processes, including the synthesis of glycoproteins, the inhibition of enzymes, and the modulation of receptor activity. It is also used in the study of drug metabolism, the development of drug delivery systems, and the identification of novel therapeutic targets.
作用機序
Target of Action
Boronic acids, such as ®-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid, are known to interact with a variety of biological targets. They are capable of forming reversible covalent complexes with molecules that have vicinal (1,2) or occasionally (1,3) substituted Lewis base donors, such as alcohols, amines, and carboxylates . This allows boronic acids to bind to a wide range of biological targets, including saccharides, amino acids, and hydroxamic acids .
Mode of Action
The mode of action of boronic acids involves the formation of boronate esters with diols, which is a key feature of their reactivity . This interaction is reversible, allowing boronic acids to adapt to changes in the local environment . In the context of Suzuki-Miyaura cross-coupling reactions, boronic acids participate in transmetalation, a process where organic groups are transferred from boron to a transition metal .
Biochemical Pathways
Boronic acids are involved in various biochemical pathways due to their ability to form boronate esters with diols . They can interfere in signaling pathways, inhibit enzymes, and even serve as tools for cell delivery systems . In the context of synthetic chemistry, boronic acids are used in several transformations, including Suzuki-Miyaura coupling, Petasis reaction, Chan-Lam coupling, and Liebeskind-Srogl coupling .
Pharmacokinetics
For instance, bortezomib, a boronic acid-based drug, is characterized by a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase .
Result of Action
The result of the action of boronic acids depends on their specific targets and the nature of their interaction. For instance, in the context of Suzuki-Miyaura coupling, boronic acids enable the formation of carbon-carbon bonds . In biological contexts, boronic acids can inhibit enzymes, interfere with signaling pathways, and facilitate the delivery of molecules into cells .
Action Environment
The action of boronic acids can be influenced by various environmental factors. For instance, the oxidative stability of boronic acids can be enhanced by diminishing electron density on boron . Furthermore, the reactivity of boronic acids can be catalyzed by ethers . The action of boronic acids can also be influenced by the presence of diols, with which they form boronate esters .
実験室実験の利点と制限
The use of (R)-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid in laboratory experiments offers a number of advantages. It is relatively easy to synthesize, and its boronic acid moiety allows for the binding of enzymes and receptors. Additionally, it is relatively stable and can be used in a variety of applications. However, there are some limitations to using this compound in laboratory experiments. It is not soluble in water, and its boronic acid moiety can be unstable in certain conditions.
将来の方向性
The use of (R)-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid in scientific research is still an emerging field, and there are many potential future directions for its use. These include the development of new drugs and drug delivery systems, the exploration of novel therapeutic targets, and the use of this compound in the study of disease mechanisms. Additionally, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential applications in the fields of pharmacology and medicine.
合成法
(R)-(4-((3-Hydroxypyrrolidin-1-yl)methyl)phenyl)boronic acid is synthesized through a variety of methods, including the reaction of pyrrolidinylmethylphenylboronic acid with an aldehyde or ketone in the presence of a base. This reaction results in the formation of a boronic acid ester, which is then converted into this compound by hydrolysis. The hydrolysis of the boronic acid ester is catalyzed by an acid, such as hydrochloric acid, and the resulting this compound is then purified by recrystallization.
特性
IUPAC Name |
[4-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c14-11-5-6-13(8-11)7-9-1-3-10(4-2-9)12(15)16/h1-4,11,14-16H,5-8H2/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIQKVXEEXVUHV-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCC(C2)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)CN2CC[C@H](C2)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2304631-67-0 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2304631-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



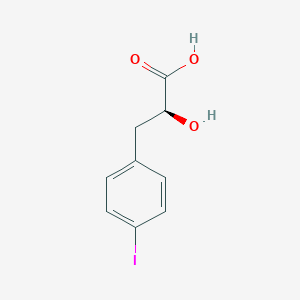
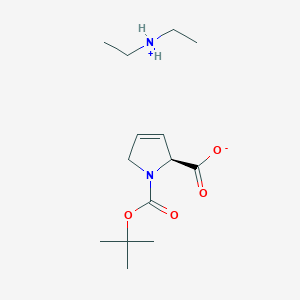
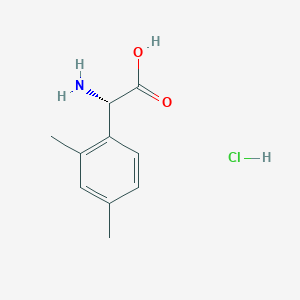
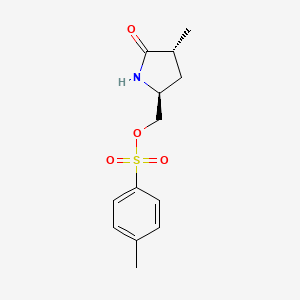

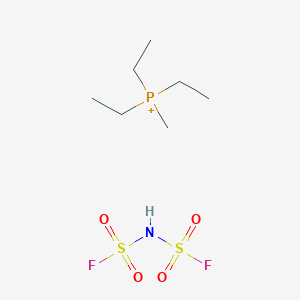
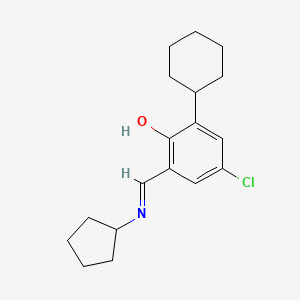
![Dichloro[1,1'-bis-(diphenylphosphino)-ferrocene]-platinum(II)](/img/structure/B6296047.png)
![Di-µ-chlorotetrakis[3,5-difluoro-2-(5-fluoro-2-pyridinyl-N)phenyl-C]diiridium, min. 98% (mixture of isomers)](/img/structure/B6296053.png)
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclohexane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6296065.png)
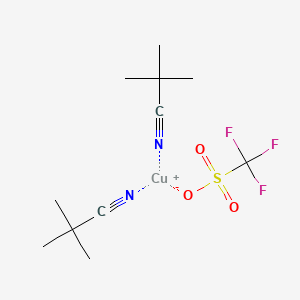
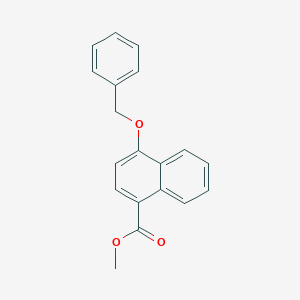
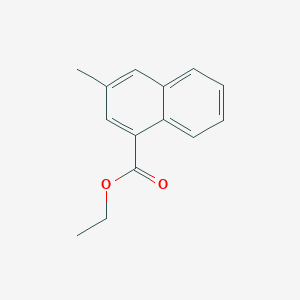
![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-di[bis(3,5-dimethyl-4-methoxyphenyl)phosphino]ferrocene, 97%](/img/structure/B6296084.png)